2-Thiophen-2-Yl-Azepane

Catalog No.
S758567
CAS No.
383128-98-1
M.F
C10H15NS
M. Wt
181.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Thiophen-2-Yl-Azepane

CAS Number

383128-98-1

Product Name

2-Thiophen-2-Yl-Azepane

IUPAC Name

2-thiophen-2-ylazepane

Molecular Formula

C10H15NS

Molecular Weight

181.3 g/mol

InChI

InChI=1S/C10H15NS/c1-2-5-9(11-7-3-1)10-6-4-8-12-10/h4,6,8-9,11H,1-3,5,7H2

InChI Key

KRQAQWCVTRHERQ-UHFFFAOYSA-N

SMILES

C1CCC(NCC1)C2=CC=CS2

Canonical SMILES

C1CCC(NCC1)C2=CC=CS2

2-Thiophen-2-Yl-Azepane (CAS 383128-98-1) is a highly specialized secondary amine building block that merges a seven-membered azepane ring with an electron-rich thiophene bioisostere. In commercial procurement for medicinal chemistry and advanced materials, this compound serves as a premium alternative to standard piperidine or pyrrolidine scaffolds [1]. By replacing a traditional phenyl ring with a thiophene moiety, the scaffold inherently reduces lipophilicity and alters the electronic distribution, while the expanded azepane ring provides unique conformational flexibility and distinct basicity (pKa) profiles [2]. This dual-functional structural tuning makes it an essential precursor for developing metabolically stable central nervous system (CNS) agents, GPCR ligands, and specialized catalysts where precise steric volume and hydrogen-bonding dynamics are required [3].

Buyers attempting to substitute 2-Thiophen-2-Yl-Azepane with cheaper, more common analogs like 2-phenylpiperidine or 2-(thiophen-2-yl)piperidine frequently encounter downstream developability failures [1]. Phenyl-substituted heterocycles are highly susceptible to cytochrome P450 (CYP)-mediated oxidative metabolism, leading to reactive epoxide intermediates and rapid intrinsic clearance [2]. Furthermore, substituting the seven-membered azepane with a six-membered piperidine locks the nitrogen center into a rigid chair conformation, which restricts the spatial vectors available to the thiophene appendage and alters the basicity of the secondary amine [3]. Procuring the exact 2-Thiophen-2-Yl-Azepane scaffold ensures optimal metabolic shielding and provides the necessary conformational flexibility to achieve high-affinity target engagement without the off-target liabilities associated with highly lipophilic phenyl analogs [1].

CYP450 Metabolic Stability and Intrinsic Clearance

The substitution of a benzene ring with a thiophene ring is a well-established strategy to overcome metabolic liabilities. Benzene analogs are highly prone to CYP450 oxidation, whereas thiophene bioisosteres exhibit significantly enhanced resistance to degradation, leading to lower intrinsic clearance (Cl_int) rates [1]. In comparative matched-pair analyses, thiophene-containing scaffolds consistently demonstrate longer half-lives and a reduced propensity for forming toxic reactive metabolites compared to their phenyl counterparts [2].

Evidence DimensionCYP450 Oxidation Liability
Target Compound DataThiophene-containing scaffold (High resistance to oxidation, lower Cl_int)
Comparator Or BaselinePhenyl-containing scaffold (Prone to oxidation, higher Cl_int)
Quantified DifferenceSignificant reduction in intrinsic clearance and toxic metabolite formation
ConditionsHuman liver microsome (HLM) intrinsic clearance assays

Procuring the thiophene derivative directly mitigates late-stage attrition risks associated with poor pharmacokinetic stability and toxicity.

Amine Basicity and Physiological Protonation State

The expansion of the nitrogen heterocycle from a six-membered piperidine to a seven-membered azepane fundamentally alters the basicity (pKa) of the secondary amine. Potentiometric titrations of structurally related nitrogen heterocycles reveal that ring size and adjacent substituents dictate the ratio of protonated to free-base species at physiological pH (7.4) [1]. The azepane core provides a distinct pKa profile compared to piperidine, which directly impacts the compound's ability to form critical salt-bridge interactions (e.g., with Glu or Asp residues) in target binding pockets[2].

Evidence DimensionAmine pKa and Protonation State
Target Compound DataAzepane core (Distinct pKa, altered protonation ratio at pH 7.4)
Comparator Or BaselinePiperidine core (Standard pKa, rigid protonation behavior)
Quantified DifferenceTuned basicity enabling optimized salt-bridge formation
ConditionsPotentiometric titration in aqueous environment at physiological pH

Selecting the azepane core allows chemists to fine-tune receptor affinity and solubility profiles that are unattainable with rigid piperidine alternatives.

Lipophilicity Reduction and Off-Target Liability Mitigation

Lipophilicity is a major driver of off-target toxicity, including hERG channel inhibition. Replacing a phenyl ring with a thiophene bioisostere effectively reduces the overall lipophilicity (LogP) of the scaffold[1]. The lone pairs on the thiophene sulfur atom can engage in weak hydrogen bonding, increasing polarity and improving aqueous solubility compared to the highly lipophilic, purely hydrocarbon benzene ring [2]. This reduction in lipophilicity is critical for maintaining compound developability and avoiding non-specific protein binding [1].

Evidence DimensionLipophilicity (LogP) / Aqueous Solubility
Target Compound DataThiophene bioisostere (Lower LogP, improved polarity)
Comparator Or BaselinePhenyl bioisostere (Higher LogP, poor aqueous solubility)
Quantified DifferenceMeasurable decrease in LogP and improved solubility metrics
ConditionsStandard octanol-water partition coefficient modeling

Lower lipophilicity directly translates to easier formulation, better aqueous processability, and a reduced risk of hERG-related toxicity in downstream applications.

Scaffold Hopping in Hit-to-Lead Optimization

Ideal for replacing problematic 2-phenylpiperidine hits that suffer from rapid CYP450 metabolism or excessive lipophilicity, leveraging the thiophene for stability and the azepane for novel vector alignment[1].

Development of CNS and GPCR Ligands

The tunable basicity of the azepane nitrogen ensures optimal protonation at physiological pH, making it a superior precursor for synthesizing ligands that require precise salt-bridge interactions in deep binding pockets [2].

Synthesis of Advanced Materials and Catalysts

The unique steric bulk of the seven-membered ring, combined with the electron-rich thiophene, provides a specialized ligand framework for transition metal catalysis where standard six-membered nitrogen heterocycles fail to provide sufficient steric hindrance [3].

XLogP3

2.2

Dates

Last modified: 08-15-2023

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